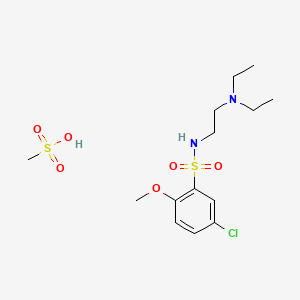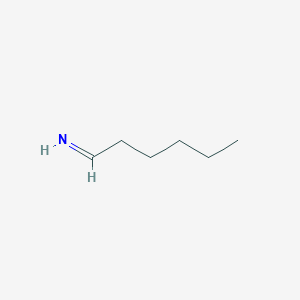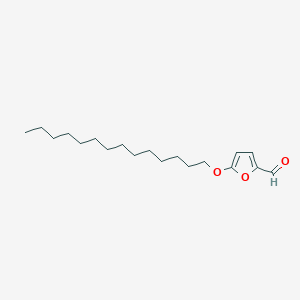![molecular formula C13H9ClN2O7S B14520891 5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid CAS No. 62569-56-6](/img/structure/B14520891.png)
5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a chloro, hydroxy, and nitrophenylsulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a suitable precursor, followed by sulfonation and chlorination reactions under controlled conditions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, as well as chlorinating agents such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, the nitrophenylsulfamoyl group may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-nitrobenzoic acid: Similar structure but lacks the hydroxy and sulfamoyl groups.
5-Chloro-2-hydroxy-3-nitroacetophenone: Contains a nitro group and hydroxy group but differs in the overall structure.
Uniqueness
5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of chloro, hydroxy, and nitrophenylsulfamoyl groups makes it a versatile compound for various chemical transformations and biological studies.
Properties
CAS No. |
62569-56-6 |
|---|---|
Molecular Formula |
C13H9ClN2O7S |
Molecular Weight |
372.74 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O7S/c14-7-5-10(13(18)19)12(17)11(6-7)24(22,23)15-8-1-3-9(4-2-8)16(20)21/h1-6,15,17H,(H,18,19) |
InChI Key |
NSXWVBNFWJPJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=CC(=C2O)C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14520814.png)
![Naphtho[1,2-b]thiophene, 2,3-dimethyl-](/img/structure/B14520816.png)
![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea](/img/structure/B14520821.png)





![Diethyl [(1-phenylcyclopentyl)methyl]propanedioate](/img/structure/B14520862.png)


![5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14520869.png)

